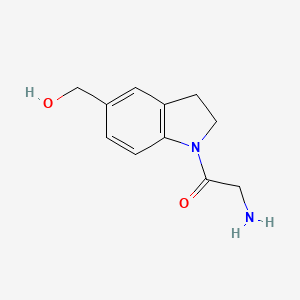

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one

Overview

Description

“2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a compound that contains an indole ring, which is a common nitrogen-based heterocyclic scaffold . Indole-based compounds are frequently used in the synthesis of various organic compounds and are important among heterocyclic structures due to their biological and pharmaceutical activities .

Scientific Research Applications

Antibacterial and Antifungal Activities

A study on the synthesis of novel 1H-indole derivatives, including compounds related to 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, demonstrated their potential antimicrobial activities. These derivatives were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing significant antimicrobial properties (Letters in Applied NanoBioScience, 2020).

Synthesis and Characterization

Research on the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one derivatives presented a clean, efficient, one-pot, three-component method for their creation. This demonstrates the versatility and potential of compounds structurally related to this compound in synthesizing complex molecules (Synthetic Communications, 2010).

Spectroscopic Probes for Zn2+-Protein Interactions

Another study characterized indo-1, a compound similar in structure to this compound, as a sensitive spectroscopic indicator for Zn2+. This highlights the potential use of related compounds as probes in biochemical research involving metal-ion interactions with proteins (Analytical biochemistry, 1990).

Anti-inflammatory Agents

A research work aimed at preparing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, closely related to the requested compound, explored their potential as anti-inflammatory agents. This study underscores the significance of indole derivatives in medicinal chemistry for developing new therapeutic agents (Current drug discovery technologies, 2022).

Future Directions

Indole-based compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The future directions in the study of “2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, indole derivatives are known to undergo hydroxylation, methylation, and other modifications that influence their biological activity and metabolic stability . These metabolic pathways can affect the compound’s efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives may be transported across cell membranes by organic anion transporters, which can affect their bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. Additionally, the compound may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.

properties

IUPAC Name |

2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNZJUCFYVVPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)CO)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

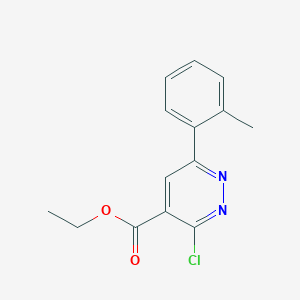

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)

![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)